molecular formula C16H12O3S B1672700 (10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid CAS No. 128439-98-5

(10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid

Cat. No.: B1672700
CAS No.: 128439-98-5
M. Wt: 284.3 g/mol
InChI Key: XIKRQPKFOKKGGW-UKTHLTGXSA-N
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Preparation Methods

The synthesis of IX-207-887 involves several steps, starting with the preparation of the core structure, which is a heterocyclic compound. The synthetic route typically includes the following steps:

Industrial production methods for IX-207-887 are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to improve yield and reduce production costs .

Properties

CAS No.

128439-98-5

Molecular Formula

C16H12O3S

Molecular Weight

284.3 g/mol

IUPAC Name

(2E)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid

InChI

InChI=1S/C16H12O3S/c1-19-14-8-10-4-2-3-5-11(10)13(9-15(17)18)12-6-7-20-16(12)14/h2-9H,1H3,(H,17,18)/b13-9+

InChI Key

XIKRQPKFOKKGGW-UKTHLTGXSA-N

Isomeric SMILES

COC1=CC2=CC=CC=C2/C(=C\C(=O)O)/C3=C1SC=C3

SMILES

COC1=CC2=CC=CC=C2C(=CC(=O)O)C3=C1SC=C3

Canonical SMILES

COC1=CC2=CC=CC=C2C(=CC(=O)O)C3=C1SC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(10-methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thiophene-4-ylidene)acetic acid
10-MBCTYA
IX 207,887
IX 207-887
IX-207,887
IX-207-887

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid
Reactant of Route 2
(10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid
Reactant of Route 3
(10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid
Reactant of Route 4
(10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid
Reactant of Route 5
(10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid
Reactant of Route 6
(10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid

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